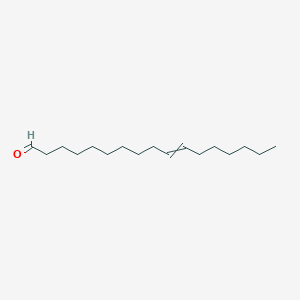
Heptadec-10-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadec-10-enal is an organic compound belonging to the class of aldehydes. It is characterized by a long carbon chain with a double bond at the 10th position and an aldehyde group at the terminal end. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptadec-10-enal can be synthesized through several methods. One common approach involves the condensation of undec-10-enal with hex-1-yne, followed by deoxygenation of the resulting heptadec-1-en-12-yn-11-ol via the corresponding tosylate to heptadec-1-en-12-yne. The final step involves selective oxonolysis of heptadec-1-en-12-yne .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The specific methods and conditions may vary depending on the desired purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Heptadec-10-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The double bond in the carbon chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: Heptadec-10-enoic acid.
Reduction: Heptadec-10-enol.
Substitution: Various halogenated derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Heptadec-10-enal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of lipid metabolism and enzymatic reactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is utilized in the production of bio-based materials, including biodegradable polymers and surfactants
Wirkmechanismus
The mechanism of action of heptadec-10-enal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amino groups in proteins, affecting their structure and function. Additionally, the double bond in its carbon chain allows it to participate in various addition reactions, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Heptadec-10-enal can be compared with other similar compounds, such as:
10-heptadecenoic acid: This compound has a similar carbon chain length and double bond position but differs in having a carboxylic acid group instead of an aldehyde group.
cis-10-heptadecenoic acid: This is the cis-isomer of 10-heptadecenoic acid and shares similar structural features.
trans-10-heptadecenoic acid: This is the trans-isomer of 10-heptadecenoic acid and also shares similar structural features.
The uniqueness of this compound lies in its aldehyde functional group, which imparts distinct reactivity and applications compared to its carboxylic acid counterparts.
Eigenschaften
CAS-Nummer |
191421-91-7 |
|---|---|
Molekularformel |
C17H32O |
Molekulargewicht |
252.4 g/mol |
IUPAC-Name |
heptadec-10-enal |
InChI |
InChI=1S/C17H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h7-8,17H,2-6,9-16H2,1H3 |
InChI-Schlüssel |
XHDITURHSVHLRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)
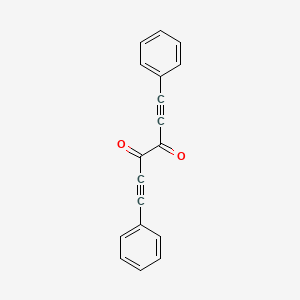
![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)
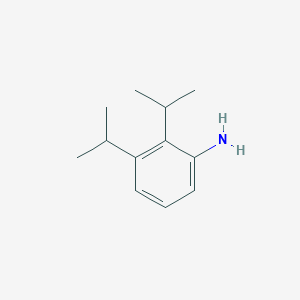
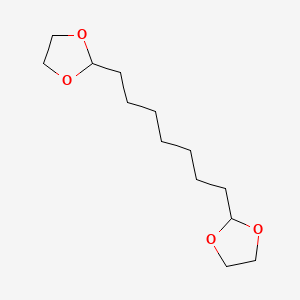

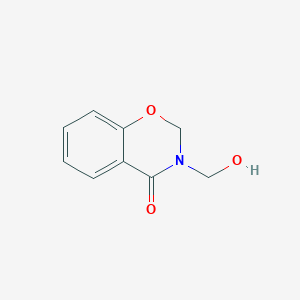

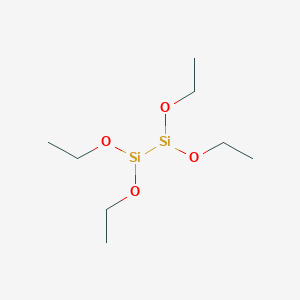

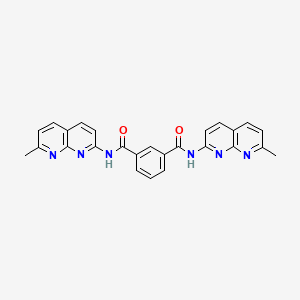
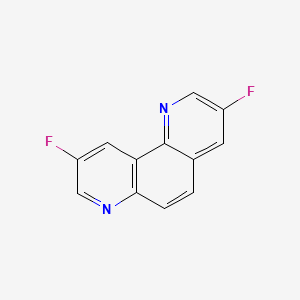
![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
